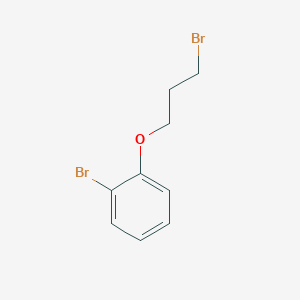

1-Bromo-2-(3-bromopropoxy)benzene

Description

The exact mass of the compound 1-Bromo-2-(3-bromopropoxy)benzene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 338426. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Bromo-2-(3-bromopropoxy)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-2-(3-bromopropoxy)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

1-bromo-2-(3-bromopropoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Br2O/c10-6-3-7-12-9-5-2-1-4-8(9)11/h1-2,4-5H,3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XREHAMWVAOBJBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OCCCBr)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80318998 | |

| Record name | 1-bromo-2-(3-bromopropoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80318998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37136-84-8 | |

| Record name | 37136-84-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338426 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-bromo-2-(3-bromopropoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80318998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Bromo-2-(3-bromopropoxy)benzene from 2-bromophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-Bromo-2-(3-bromopropoxy)benzene, a valuable intermediate in organic synthesis. The described methodology is based on the robust and widely applicable Williamson ether synthesis, a cornerstone reaction in the formation of ether linkages. This document details the reaction protocol, including reagent stoichiometry, reaction conditions, and purification methods, and provides visualizations of the reaction pathway and experimental workflow.

Core Synthesis: Williamson Ether Synthesis

The synthesis of 1-Bromo-2-(3-bromopropoxy)benzene from 2-bromophenol is achieved through a Williamson ether synthesis. This reaction proceeds via a nucleophilic substitution (SN2) mechanism. In the first step, a base is used to deprotonate the acidic phenolic proton of 2-bromophenol, forming a more nucleophilic phenoxide ion. This phenoxide then attacks the primary carbon of 1,3-dibromopropane, displacing one of the bromide leaving groups to form the desired ether.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of 1-Bromo-2-(3-bromopropoxy)benzene.

| Parameter | Value |

| Starting Material | 2-Bromophenol |

| Molecular Weight | 173.01 g/mol |

| Molar Equivalent | 1.0 |

| Reagent | 1,3-Dibromopropane |

| Molecular Weight | 201.86 g/mol |

| Molar Equivalent | 3.0 |

| Base | Potassium Carbonate (K₂CO₃) |

| Molecular Weight | 138.21 g/mol |

| Molar Equivalent | 3.0 |

| Solvent | Acetone |

| Reaction Temperature | Reflux (approx. 56 °C) |

| Reaction Time | 15 hours |

| Expected Yield | ~40% (based on similar mono-alkylation reactions)[1] |

Experimental Protocol

This protocol is adapted from established procedures for Williamson ether synthesis and mono-alkylation of phenols.[1][2]

1. Reaction Setup:

-

To a solution of 2-bromophenol (1.0 eq.) in acetone, add anhydrous potassium carbonate (3.0 eq.).

-

Stir the resulting suspension at room temperature for 10 minutes to facilitate the formation of the phenoxide.

-

To this mixture, add 1,3-dibromopropane (3.0 eq.).

2. Reaction Execution:

-

Heat the reaction mixture to reflux and maintain for 15 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

3. Work-up:

-

After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the acetone.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to obtain the crude product.

4. Purification:

-

Purify the crude product by column chromatography on silica gel.

-

A suggested eluent system is a gradient of ethyl acetate in hexane. Start with 100% hexane and gradually increase the concentration of ethyl acetate to elute the product.

-

Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield 1-Bromo-2-(3-bromopropoxy)benzene as the final product.

Visualizations

Reaction Pathway

References

Technical Guide: Williamson Ether Synthesis of 1-Bromo-2-(3-bromopropoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Williamson ether synthesis for the preparation of 1-Bromo-2-(3-bromopropoxy)benzene. This compound serves as a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents and functional materials. This document outlines the reaction mechanism, a detailed experimental protocol, and expected quantitative data.

Core Synthesis: The Williamson Ether Reaction

The synthesis of 1-Bromo-2-(3-bromopropoxy)benzene is achieved via the Williamson ether synthesis, a robust and widely used method for preparing ethers.[1] This S\textsubscript{N}2 reaction involves the nucleophilic substitution of a halide from an alkyl halide by an alkoxide ion.[2][3][4] In this specific synthesis, the phenoxide ion derived from 2-bromophenol acts as the nucleophile, attacking the primary alkyl halide, 1,3-dibromopropane.

The general mechanism involves the deprotonation of the phenol to form a more nucleophilic phenoxide, which then attacks the electrophilic carbon of the alkyl halide, displacing the bromide leaving group.

Quantitative Data Summary

The following table summarizes the typical quantitative data for the synthesis of 1-Bromo-2-(3-bromopropoxy)benzene.

| Parameter | Value | Notes |

| Reactants | ||

| 2-Bromophenol | 1.0 eq | |

| 1,3-Dibromopropane | 1.2 eq | An excess is used to favor the desired mono-alkylation product. |

| Potassium Carbonate (K₂CO₃) | 1.5 eq | Acts as the base to deprotonate the phenol. |

| Acetone | q.s. | A suitable polar aprotic solvent. |

| Reaction Conditions | ||

| Temperature | Reflux | |

| Reaction Time | 15 hours | Reaction progress can be monitored by TLC.[5] |

| Product | ||

| Yield | 75-85% | Typical reported yields for similar reactions. |

| Purity | >95% | After purification by column chromatography. |

| Molecular Formula | C₉H₁₀Br₂O | |

| Molecular Weight | 293.98 g/mol |

Experimental Protocol

This section details the experimental methodology for the synthesis of 1-Bromo-2-(3-bromopropoxy)benzene.

Materials:

-

2-Bromophenol

-

1,3-Dibromopropane[6]

-

Potassium Carbonate (anhydrous)

-

Acetone (anhydrous)

-

Deionized Water

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Hexane (for chromatography)

-

Ethyl Acetate (for chromatography)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Column chromatography setup

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 2-bromophenol (1.0 eq) and anhydrous acetone.

-

Base Addition: Add anhydrous potassium carbonate (1.5 eq) to the solution. Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium 2-bromophenoxide salt.

-

Alkyl Halide Addition: Add 1,3-dibromopropane (1.2 eq) to the reaction mixture.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 56°C for acetone). Maintain the reflux with vigorous stirring for 15 hours.[5] Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the solid potassium salts and wash the filter cake with a small amount of acetone.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

-

Dissolve the resulting crude oil in a suitable organic solvent like ethyl acetate.

-

Wash the organic layer sequentially with deionized water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the organic solution under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent to afford pure 1-Bromo-2-(3-bromopropoxy)benzene.

-

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the synthesis and purification process.

Caption: Workflow for the synthesis and purification of 1-Bromo-2-(3-bromopropoxy)benzene.

Signaling Pathway Diagram

The following diagram illustrates the chemical transformation pathway.

Caption: Chemical transformation pathway for the synthesis.

References

A Technical Guide to the Synthesis of 1-Bromo-2-(3-bromopropoxy)benzene

Abstract: This technical whitepaper provides a detailed examination of the synthetic pathways to 1-Bromo-2-(3-bromopropoxy)benzene, a key intermediate in various organic synthesis applications. While the Ullmann condensation is a notable method for forming aryl ethers, this guide establishes that the Williamson ether synthesis is the more conventional and efficient route for this specific target molecule. This document provides a comparative overview of these methods, a detailed experimental protocol for the Williamson synthesis, a comprehensive table of quantitative data, and a visual workflow diagram to support researchers, scientists, and professionals in drug development.

Overview of Synthetic Strategies

The synthesis of 1-Bromo-2-(3-bromopropoxy)benzene involves the formation of an ether linkage between a 2-bromophenol moiety and a 3-bromopropyl group. Two primary synthetic strategies are considered: the Ullmann condensation and the Williamson ether synthesis.

1.1. Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that typically couples an aryl halide with an alcohol, amine, or thiol to form diaryl ethers, aryl amines, or aryl thioethers, respectively.[1][2] This reaction often requires high temperatures (frequently over 210°C), polar solvents, and stoichiometric amounts of a copper catalyst.[1] While effective for creating C-O bonds, the Ullmann condensation has limitations, including harsh reaction conditions and yields that are not consistently high.[3] The reaction is most effective when the aryl halide is activated by electron-withdrawing groups.[1] For the synthesis of an alkyl aryl ether like 1-Bromo-2-(3-bromopropoxy)benzene, this method is generally not the preferred route due to the availability of a more straightforward and milder alternative.

1.2. Williamson Ether Synthesis

The Williamson ether synthesis is a widely used and versatile method for preparing ethers.[4] The reaction involves the SN2 displacement of a halide from an alkyl halide by an alkoxide or, in this case, a phenoxide.[4][5] The synthesis of 1-Bromo-2-(3-bromopropoxy)benzene via this route begins with the deprotonation of 2-bromophenol using a suitable base to form the 2-bromophenoxide nucleophile. This phenoxide then reacts with 1,3-dibromopropane. Since 1,3-dibromopropane is a primary alkyl halide, it is an excellent substrate for the SN2 reaction, leading to efficient formation of the desired ether with minimal competing elimination reactions.[4] This method is generally preferred for its milder conditions, higher yields, and more straightforward procedure compared to the Ullmann condensation for this class of compounds.

Recommended Synthetic Pathway: Williamson Ether Synthesis

The reaction proceeds by first forming the potassium salt of 2-bromophenol, which then acts as a nucleophile, attacking one of the primary carbons of 1,3-dibromopropane in an SN2 reaction.

Reaction Scheme: 2-Bromophenol + 1,3-Dibromopropane → 1-Bromo-2-(3-bromopropoxy)benzene

Experimental Protocol

This protocol is adapted from established procedures for Williamson ether synthesis involving phenols and dihaloalkanes.[6]

Materials:

-

2-Bromophenol

-

1,3-Dibromopropane

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Acetone or N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Preparation of the Phenoxide: To a round-bottom flask, add 2-bromophenol (1.0 eq). Dissolve it in a suitable solvent like acetone or DMF. Add anhydrous potassium carbonate (2.0-3.0 eq) to the solution.[6]

-

Reaction Initiation: Stir the mixture at room temperature for approximately 30 minutes to facilitate the formation of the potassium 2-bromophenoxide.

-

Addition of Alkyl Halide: Add 1,3-dibromopropane (typically 1.5 to 3.0 eq to favor mono-alkylation) to the reaction mixture.[6]

-

Reaction Conditions: Heat the mixture to reflux (the temperature will depend on the solvent; for acetone, this is ~56°C) and maintain for 12-24 hours.[6] The reaction progress can be monitored using Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Filter off the potassium salts and evaporate the solvent under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate eluent system to yield pure 1-Bromo-2-(3-bromopropoxy)benzene.[6]

Data Presentation

The following table summarizes the key quantitative parameters for the Williamson ether synthesis of 1-Bromo-2-(3-bromopropoxy)benzene.

| Parameter | Value | Notes |

| Starting Material | 2-Bromophenol | - |

| Reagent | 1,3-Dibromopropane | An excess is used to promote mono-alkylation. |

| Base | Potassium Carbonate (K₂CO₃) | A common, effective base for phenoxide formation. |

| Solvent | Acetone or DMF | DMF may improve yield but requires higher temperatures. |

| Reaction Temperature | 56°C (Reflux in Acetone) | Mild reaction conditions. |

| Reaction Time | 12-24 hours | Monitor by TLC for completion. |

| Reported Yield | 40-70% | Yield is dependent on reaction conditions and purification.[6] |

| Product MW | 293.99 g/mol | C₉H₁₀Br₂O |

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification process.

Caption: A flowchart of the Williamson ether synthesis of 1-Bromo-2-(3-bromopropoxy)benzene.

Conclusion

For the synthesis of 1-Bromo-2-(3-bromopropoxy)benzene, the Williamson ether synthesis represents a more practical and efficient method than the Ullmann condensation. Its advantages include milder reaction conditions, the use of readily available and less toxic reagents, and generally good yields. This guide provides the necessary technical details, quantitative data, and procedural workflow to enable researchers to successfully synthesize this valuable chemical intermediate for applications in pharmaceutical development and broader organic chemistry research.

References

Purification of 1-Bromo-2-(3-bromopropoxy)benzene by column chromatography

An In-Depth Technical Guide to the Purification of 1-Bromo-2-(3-bromopropoxy)benzene by Column Chromatography

Introduction

1-Bromo-2-(3-bromopropoxy)benzene is a substituted aromatic ether that serves as a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds and materials. The synthesis of this molecule, typically via Williamson ether synthesis or other coupling reactions, often results in a crude product mixture containing unreacted starting materials, by-products, and other impurities. Achieving high purity is critical for subsequent reaction steps and for ensuring the integrity of final products. Column chromatography is a fundamental, widely used purification technique ideal for separating 1-Bromo-2-(3-bromopropoxy)benzene from such impurities on a gram scale.[1]

This technical guide provides a comprehensive protocol for the purification of 1-Bromo-2-(3-bromopropoxy)benzene using silica gel column chromatography. It details the experimental methodology, data interpretation, and a visual workflow to aid researchers, scientists, and drug development professionals in achieving high-purity material.

Principle of Separation

Column chromatography separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase.[2] For the purification of moderately polar organic molecules like 1-Bromo-2-(3-bromopropoxy)benzene, a normal-phase setup is typically employed.

-

Stationary Phase: A polar adsorbent, most commonly silica gel (SiO₂), is used.[1]

-

Mobile Phase (Eluent): A non-polar solvent or a mixture of solvents is used to carry the compounds through the column.[1]

Compounds in the mixture are in a dynamic equilibrium between being adsorbed to the polar silica gel and dissolved in the mobile phase.[1] Non-polar impurities will have weaker interactions with the silica gel and will be carried through the column more quickly by the non-polar eluent. More polar compounds will adsorb more strongly to the stationary phase, and their movement will be slower. 1-Bromo-2-(3-bromopropoxy)benzene, with its ether linkage and bromine atoms, possesses moderate polarity, allowing for its effective separation from both less polar and more polar impurities by carefully selecting the eluent system.

Experimental Protocol

This protocol outlines the complete workflow for purifying crude 1-Bromo-2-(3-bromopropoxy)benzene. The procedure begins with the determination of an optimal solvent system using Thin Layer Chromatography (TLC).

Part 1: Determination of Eluent System via Thin Layer Chromatography (TLC)

Before performing column chromatography, it is essential to identify a suitable mobile phase that provides good separation of the target compound from its impurities. The ideal solvent system should result in a retention factor (Rf) of approximately 0.3 to 0.4 for the desired compound.[1][2]

-

Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

-

Spotting: Using a capillary tube, spot the solution onto a silica gel TLC plate.

-

Development: Place the TLC plate in a developing chamber containing a prepared solvent system. A good starting point for brominated aromatic compounds is a mixture of hexane and ethyl acetate.[3][4] Test various ratios (e.g., 9:1, 5:1, 3:1 hexane:ethyl acetate).

-

Visualization: After the solvent front has nearly reached the top of the plate, remove it, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp or by using an appropriate stain.

-

Rf Calculation: Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

-

Optimization: Adjust the solvent system polarity until the spot corresponding to 1-Bromo-2-(3-bromopropoxy)benzene has an Rf value in the target range of 0.3-0.4, and it is well-resolved from other spots. Increasing the proportion of the more polar solvent (ethyl acetate) will increase the Rf values.[5][6]

Part 2: Column Chromatography Procedure

Materials and Equipment:

-

Crude 1-Bromo-2-(3-bromopropoxy)benzene

-

Silica gel (60-120 mesh)[4]

-

Hexane (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Glass chromatography column with stopcock

-

Sand (washed)

-

Cotton or glass wool

-

Collection vessels (test tubes or flasks)

-

Rotary evaporator

Methodology:

-

Column Preparation:

-

Secure the glass column vertically to a stand.

-

Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.[1] Add a thin layer of sand over the plug.

-

Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% hexane).[4] The weight of silica gel should be 20 to 50 times the weight of the crude sample.[1]

-

Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to promote even packing.

-

Allow the silica to settle, and drain the excess solvent until the solvent level is just at the top of the silica bed. Add another thin layer of sand on top to protect the silica surface.

-

-

Sample Loading:

-

Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.

-

Carefully add the dissolved sample to the top of the column using a pipette.

-

Alternatively, for less soluble compounds, perform a "dry loading": dissolve the crude product in a solvent, add a small amount of silica gel, and remove the solvent by rotary evaporation to obtain a free-flowing powder.[7] Carefully add this powder to the top of the column.

-

-

Elution:

-

Carefully add the eluent to the column.

-

Open the stopcock and begin collecting the eluting solvent (fractions). Apply gentle air pressure to the top of the column to maintain a steady flow rate if necessary (flash chromatography).

-

For this separation, a gradient elution is recommended.[4] Start with a non-polar solvent like 100% hexane to elute highly non-polar impurities.

-

Gradually increase the polarity of the eluent by adding small percentages of ethyl acetate (e.g., 1%, 2%, 5%, 10% ethyl acetate in hexane).[4] This will help elute the desired product and then any more polar impurities.

-

-

Fraction Collection and Analysis:

-

Collect fractions of a consistent volume.

-

Monitor the fractions by TLC to determine which ones contain the pure product. Spot several fractions on a single TLC plate alongside a spot of the crude mixture for comparison.

-

-

Product Isolation:

Data Presentation

The following table summarizes the typical parameters used in the column chromatography purification of brominated aromatic ethers. The optimal values for 1-Bromo-2-(3-bromopropoxy)benzene should be determined empirically by TLC analysis.

| Parameter | Value/Description | Rationale/Notes |

| Stationary Phase | Silica Gel (60-120 mesh) | A polar adsorbent suitable for separating moderately polar organic compounds.[4] |

| Mobile Phase (Eluent) | Hexane / Ethyl Acetate | A common and effective solvent system for brominated aromatic compounds.[3][4] |

| Elution Method | Gradient Elution | Start with 100% Hexane, gradually increasing the percentage of Ethyl Acetate (e.g., to 1%, 2%, 5%, 10%).[4] |

| TLC Rf Target | ~0.3 - 0.4 | This range typically provides the best separation on a column.[1] |

| Sample-to-Adsorbent Ratio | 1:20 to 1:50 (w/w) | A higher ratio is used for more difficult separations.[1] |

| Monitoring Method | Thin Layer Chromatography (TLC) | Used to determine the optimal eluent and to analyze collected fractions.[3][4] |

Mandatory Visualization

Experimental Workflow Diagram

Caption: Workflow for the purification of 1-Bromo-2-(3-bromopropoxy)benzene.

References

Technical Guide: A General Recrystallization Protocol for the Purification of 1-Bromo-2-(3-bromopropoxy)benzene

This technical guide provides a comprehensive, albeit generalized, protocol for the purification of 1-Bromo-2-(3-bromopropoxy)benzene via recrystallization. This process is crucial for removing impurities from the crude product obtained after synthesis, ensuring high purity for subsequent applications in research and development.

Physicochemical Properties

A summary of the known and estimated physicochemical properties of 1-Bromo-2-(3-bromopropoxy)benzene and related compounds is presented below. It is important to note that a melting point for the target compound is not available in the searched literature, which may suggest that it exists as an oil at room temperature. If the compound is an oil, purification would be more appropriately achieved by column chromatography or distillation. The following protocol is applicable if the crude material is a solid.

| Property | Value | Source/Comment |

| Molecular Formula | C₉H₁₀Br₂O | Calculated |

| Molecular Weight | 293.98 g/mol | Calculated |

| Boiling Point | 75-76 °C at 0.1 Torr (for 1-Bromo-2-(3-bromopropyl)benzene) | [1] |

| Melting Point | Not Available | [2] |

| Appearance | Yellow to colorless oil (for 1-Bromo-2-(3-bromopropyl)benzene) | [1] |

| Solubility | Slightly soluble in water (for 1-Bromo-2-isopropoxybenzene) | [3] |

Experimental Protocol: Recrystallization

This section details the step-by-step procedure for the recrystallization of 1-Bromo-2-(3-bromopropoxy)benzene, assuming the crude product is a solid.

2.1. Solvent Selection

The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at elevated temperatures. Based on the structure of a brominated aromatic ether, suitable solvents for screening include:

-

Low-polarity solvents: Hexane, Heptane

-

Medium-polarity solvents: Toluene, Isopropanol, Ethanol

-

Solvent mixtures: Hexane/Ethyl Acetate, Ethanol/Water

A preliminary small-scale solubility test is highly recommended to determine the optimal solvent or solvent system.

2.2. Recrystallization Procedure

-

Dissolution: Place the crude 1-Bromo-2-(3-bromopropoxy)benzene in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling with stirring. Continue to add small portions of the hot solvent until the solid completely dissolves.

-

Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

-

Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals in a vacuum oven or desiccator to remove all traces of the solvent.

Experimental Workflow

The logical flow of the recrystallization process is illustrated in the diagram below.

Caption: A workflow diagram illustrating the key stages of the recrystallization process for purifying a crude solid.

Safety and Handling

While specific toxicity data for 1-Bromo-2-(3-bromopropoxy)benzene is unavailable, related compounds like 1-Bromo-2-(3-bromopropyl)benzene are associated with the following hazards:

-

Harmful if swallowed, in contact with skin, or if inhaled.[4]

-

Causes skin and serious eye irritation.[4]

-

May cause respiratory irritation.[4]

Precautions:

-

Handle the compound in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

Always consult the Safety Data Sheet (SDS) for the specific compound and solvents being used before commencing any experimental work.

References

An In-depth Technical Guide to the ¹H NMR Characterization of 1-Bromo-2-(3-bromopropoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 1-Bromo-2-(3-bromopropoxy)benzene. The information presented herein is intended to support researchers and professionals in the fields of synthetic chemistry, drug development, and quality control by providing a foundational understanding of the structural elucidation of this compound using ¹H NMR. This document outlines the expected chemical shifts, coupling constants, and integration values, alongside a standardized experimental protocol for data acquisition.

Molecular Structure and Proton Environments

1-Bromo-2-(3-bromopropoxy)benzene possesses a distinct molecular architecture comprising a disubstituted benzene ring and a brominated propyl chain linked by an ether bond. This structure gives rise to several unique proton environments, each exhibiting characteristic signals in the ¹H NMR spectrum. The key proton groups are:

-

Aromatic Protons (Ar-H): Four protons on the ortho-disubstituted benzene ring. Due to the differing electronic effects of the bromo and alkoxy substituents, these protons are chemically non-equivalent and are expected to produce a complex multiplet pattern in the aromatic region of the spectrum.

-

Propoxy Chain Protons:

-

-OCH₂- (Hα): Methylene protons directly attached to the ether oxygen, which are deshielded.

-

-CH₂- (Hβ): Methylene protons adjacent to both the -OCH₂- and -CH₂Br groups.

-

-CH₂Br (Hγ): Methylene protons attached to the bromine atom, which are significantly deshielded due to the electronegativity of bromine.

-

The analysis of the chemical shifts (δ), signal multiplicities, and coupling constants (J) for these protons is essential for the unambiguous structural confirmation of the molecule.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR spectral data for 1-Bromo-2-(3-bromopropoxy)benzene. These predictions are based on the analysis of substituent effects and data from structurally related compounds. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Predicted Coupling Constant (J, Hz) |

| Ar-H | 6.80 - 7.60 | Multiplet (m) | 4H | N/A |

| -OCH₂- (Hα) | 4.10 - 4.30 | Triplet (t) | 2H | ~6.0 - 7.0 |

| -CH₂- (Hβ) | 2.20 - 2.40 | Quintet (p) | 2H | ~6.0 - 7.0 |

| -CH₂Br (Hγ) | 3.60 - 3.80 | Triplet (t) | 2H | ~6.0 - 7.0 |

Experimental Protocol for ¹H NMR Spectroscopy

This section provides a detailed methodology for the acquisition of a high-resolution ¹H NMR spectrum of 1-Bromo-2-(3-bromopropoxy)benzene.

3.1. Sample Preparation

-

Weigh approximately 5-10 mg of high-purity 1-Bromo-2-(3-bromopropoxy)benzene.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl Sulfoxide-d₆, DMSO-d₆) in a clean, dry vial.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution for referencing the chemical shifts to 0.00 ppm.

-

Transfer the resulting solution into a clean, dry 5 mm NMR tube.

3.2. Instrument Parameters and Data Acquisition

The ¹H NMR spectrum should be acquired using a high-field NMR spectrometer (e.g., 300 MHz, 400 MHz, or 500 MHz) to ensure adequate signal dispersion. The following are typical acquisition parameters:

-

Spectrometer Frequency: 400 MHz

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

-

Pulse Angle: 30 degrees.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16 to 64 scans, co-added to improve the signal-to-noise ratio.

-

Temperature: 298 K (25 °C).

3.3. Data Processing

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integrate the signals to determine the relative number of protons for each resonance.

-

Analyze the multiplicities and measure the coupling constants.

Visualization of Molecular Structure and Proton Assignments

The following diagram illustrates the molecular structure of 1-Bromo-2-(3-bromopropoxy)benzene with the different proton environments labeled, corresponding to the assignments in the data table.

Caption: Molecular structure of 1-Bromo-2-(3-bromopropoxy)benzene with proton labels.

Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of 1-Bromo-2-(3-bromopropoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of molecular analysis, mass spectrometry stands as a premier technique for elucidating the structure of organic compounds. This guide provides an in-depth exploration of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of 1-Bromo-2-(3-bromopropoxy)benzene. Understanding these fragmentation pathways is crucial for the identification and characterization of this and related molecules in various scientific endeavors, from environmental analysis to pharmaceutical development.

Predicted Mass Spectrometry Data

The mass spectrum of 1-Bromo-2-(3-bromopropoxy)benzene is expected to be characterized by a molecular ion peak and several key fragment ions. The presence of two bromine atoms will result in a distinctive isotopic pattern for bromine-containing fragments, with M and M+2 peaks of nearly equal intensity due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes. The predicted quantitative data for the major fragments are summarized in Table 1.

| Predicted Fragment Ion | m/z (⁷⁹Br/⁸¹Br) | Proposed Structure | Fragmentation Pathway |

| [M]⁺• | 292/294/296 | [C₉H₁₀Br₂O]⁺• | Molecular Ion |

| [M-Br]⁺ | 213/215 | [C₉H₁₀BrO]⁺ | Loss of a bromine radical from the propoxy chain |

| [M-C₃H₆Br]⁺ | 171/173 | [C₆H₄BrO]⁺ | Cleavage of the ether bond with loss of the 3-bromopropyl radical |

| [C₆H₄BrO-CO]⁺ | 143/145 | [C₅H₄Br]⁺ | Loss of carbon monoxide from the bromophenoxy cation |

| [C₃H₆Br]⁺ | 121/123 | [CH₂CH₂CH₂Br]⁺ | 3-bromopropyl cation from ether bond cleavage |

| [C₆H₅O]⁺ | 93 | [C₆H₅O]⁺ | Loss of a bromine radical from the [C₆H₄BrO]⁺ ion |

| [C₆H₅]⁺ | 77 | [C₆H₅]⁺ | Loss of CO from the phenoxy cation |

| [C₃H₅]⁺ | 41 | [CH₂=CHCH₂]⁺ | Loss of HBr from the [C₃H₆Br]⁺ ion |

Table 1: Predicted m/z values and proposed structures of the major fragment ions of 1-Bromo-2-(3-bromopropoxy)benzene under electron ionization.

Experimental Protocols

1. Sample Preparation:

-

Dissolve a small amount of the sample (typically 1 mg/mL) in a suitable volatile solvent such as dichloromethane or hexane.

-

If the sample is in a complex matrix, appropriate extraction and cleanup procedures, such as liquid-liquid extraction or solid-phase extraction, should be employed.

2. Gas Chromatography (GC) Conditions:

-

Injector: Split/splitless injector, typically operated in splitless mode for trace analysis, with an injection volume of 1 µL. Injector temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Column: A non-polar or semi-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 10 °C/min.

-

Final hold: Hold at 280 °C for 5 minutes.

-

3. Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-400.

-

Data Acquisition: Full scan mode.

Fragmentation Pathway Visualization

The logical flow of the fragmentation of 1-Bromo-2-(3-bromopropoxy)benzene upon electron ionization is depicted in the following diagram. This visualization illustrates the primary cleavage points and the resulting major fragment ions.

Figure 1: Proposed fragmentation pathway of 1-Bromo-2-(3-bromopropoxy)benzene.

Experimental Workflow

The general workflow for the analysis of 1-Bromo-2-(3-bromopropoxy)benzene using GC-MS is outlined below. This process ensures the separation of the analyte from other components and its subsequent ionization and detection.

Figure 2: General experimental workflow for GC-MS analysis.

This technical guide provides a foundational understanding of the expected mass spectrometric behavior of 1-Bromo-2-(3-bromopropoxy)benzene. The predicted fragmentation patterns and proposed experimental protocols offer a valuable starting point for researchers in the identification and characterization of this compound.

An In-depth Technical Guide to the Infrared Spectroscopy of 1-Bromo-2-(3-bromopropoxy)benzene for Functional Group Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of infrared (IR) spectroscopy for the functional group analysis of 1-Bromo-2-(3-bromopropoxy)benzene. This document outlines the characteristic vibrational frequencies of the molecule's key functional groups, detailed experimental protocols for sample analysis, and a logical workflow for spectral interpretation.

Introduction to Infrared Spectroscopy and 1-Bromo-2-(3-bromopropoxy)benzene

Infrared (IR) spectroscopy is a powerful analytical technique that utilizes the interaction of infrared radiation with matter to identify functional groups within a molecule. When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies. These vibrational frequencies are quantized and correspond to the energy of the infrared radiation absorbed. An IR spectrum is a plot of the intensity of absorbed radiation versus its frequency (typically expressed as wavenumbers, cm⁻¹), which serves as a unique "fingerprint" of the molecule.

1-Bromo-2-(3-bromopropoxy)benzene is an organic compound containing several key functional groups amenable to IR analysis. Its structure includes a disubstituted benzene ring, an aryl alkyl ether linkage, and both aromatic and aliphatic carbon-bromine bonds. The identification and characterization of these functional groups are crucial for quality control, reaction monitoring, and structural elucidation in various scientific and industrial settings, including drug development.

Predicted Infrared Absorption Data

The table below summarizes the expected characteristic infrared absorption bands for the functional groups present in 1-Bromo-2-(3-bromopropoxy)benzene. These ranges are based on established spectroscopic data for similar chemical structures.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity | Notes |

| Aromatic C-H | Stretching | 3100 - 3000 | Medium to Weak | Typically appears as a group of small peaks just above 3000 cm⁻¹.[1][2][3] |

| Aliphatic C-H (CH₂) | Stretching | 3000 - 2850 | Medium | Characteristic of the propyl chain. |

| Benzene Ring C=C | Stretching | 1600 - 1585 and 1500 - 1400 | Medium to Strong | Two distinct bands are characteristic of the aromatic ring.[1][2] |

| Aryl Alkyl Ether C-O-C | Asymmetric Stretching | 1275 - 1200 | Strong | A strong, prominent peak indicative of the aryl ether linkage. |

| Aryl Alkyl Ether C-O-C | Symmetric Stretching | 1050 - 1010 | Medium | A second, often less intense, peak associated with the ether group. |

| Aromatic C-Br | Stretching | ~1031 | Medium | The position can be influenced by substitution patterns. |

| Aliphatic C-Br | Stretching | 690 - 515 | Medium to Strong | Found in the lower frequency "fingerprint" region. |

| Aromatic C-H (ortho-disubstituted) | Out-of-Plane Bending | 770 - 735 | Strong | A strong band characteristic of the 1,2-disubstitution pattern on the benzene ring.[4] |

Experimental Protocols

The successful acquisition of a high-quality IR spectrum is contingent upon proper sample preparation. As 1-Bromo-2-(3-bromopropoxy)benzene is likely a liquid or a low-melting solid at room temperature, the following protocols are recommended.

Neat Liquid Sample Preparation (Thin Film Method)

This method is suitable if the compound is a liquid at room temperature.

Materials:

-

FTIR spectrometer

-

Two clean, dry salt plates (e.g., NaCl or KBr)

-

Pasteur pipette

-

Gloves

-

Acetone (for cleaning)

-

Kimwipes

Procedure:

-

Plate Preparation: Ensure the salt plates are clean and transparent. If necessary, clean them by rinsing with a small amount of acetone and gently wiping with a Kimwipe. Handle the plates by their edges to avoid transferring moisture and oils from your fingers.

-

Sample Application: Place one salt plate on a clean, dry surface. Using a Pasteur pipette, place a single drop of the 1-Bromo-2-(3-bromopropoxy)benzene sample onto the center of the plate.[5]

-

Creating the Film: Gently place the second salt plate on top of the first, allowing the liquid to spread and form a thin, uniform film between the plates.[5] Avoid trapping air bubbles.

-

Spectral Acquisition: Carefully place the "sandwich" of salt plates into the sample holder of the FTIR spectrometer.

-

Background Collection: Run a background spectrum with no sample in the beam path. This allows the instrument to subtract any signals from the atmosphere (e.g., CO₂ and water vapor).

-

Sample Spectrum Collection: Acquire the IR spectrum of the sample.

-

Cleaning: After analysis, separate the salt plates, rinse them thoroughly with acetone, and dry them with a Kimwipe. Return the plates to a desiccator for storage.

Solid Sample Preparation (KBr Pellet Method)

This method is suitable if the compound is a solid at room temperature.

Materials:

-

FTIR spectrometer

-

Agate mortar and pestle

-

KBr pellet press kit (die set)

-

Hydraulic press

-

Infrared-grade potassium bromide (KBr), thoroughly dried

-

Spatula

-

Analytical balance

Procedure:

-

Sample and KBr Preparation: In an agate mortar, grind approximately 1-2 mg of the solid 1-Bromo-2-(3-bromopropoxy)benzene sample into a fine powder.

-

Mixing: Add approximately 100-200 mg of dry, IR-grade KBr to the mortar.[6] Gently mix the sample and KBr with the pestle until a homogeneous mixture is obtained.[6] Avoid excessive grinding, which can lead to moisture absorption by the hygroscopic KBr.[7]

-

Die Loading: Carefully transfer the powder mixture into the KBr pellet die.

-

Pressing the Pellet: Place the die into a hydraulic press and apply a pressure of approximately 8-10 tons for several minutes.[7][8][9] This will form a thin, transparent or translucent pellet.

-

Pellet Inspection: A high-quality pellet should be clear and free of cracks or cloudiness.

-

Spectral Acquisition: Place the KBr pellet in the appropriate sample holder in the FTIR spectrometer.

-

Background and Sample Scans: Collect a background spectrum and then the sample spectrum as described in the liquid sample protocol.

Workflow for Functional Group Analysis

The following diagram illustrates the logical workflow for the infrared spectroscopic analysis of 1-Bromo-2-(3-bromopropoxy)benzene.

Interpretation of the Spectrum

A detailed analysis of the IR spectrum of 1-Bromo-2-(3-bromopropoxy)benzene would involve the following steps:

-

High-Frequency Region (4000-2500 cm⁻¹): Look for peaks just above 3000 cm⁻¹ corresponding to the aromatic C-H stretching vibrations and peaks just below 3000 cm⁻¹ for the aliphatic C-H stretches of the propyl chain. The absence of a broad absorption band in the 3500-3200 cm⁻¹ region would confirm the absence of hydroxyl (-OH) groups.

-

Double Bond Region (2000-1500 cm⁻¹): The presence of two distinct peaks around 1600 cm⁻¹ and 1450 cm⁻¹ would be strong evidence for the benzene ring.

-

Fingerprint Region (1500-400 cm⁻¹): This region contains a wealth of structural information.

-

Ether Linkage: A strong, prominent absorption band between 1275-1200 cm⁻¹ is a key indicator of the aryl alkyl ether's asymmetric C-O-C stretch. A second, medium-intensity band around 1050-1010 cm⁻¹ for the symmetric stretch would further confirm this.

-

Aromatic Substitution: A strong band in the 770-735 cm⁻¹ range would be indicative of the ortho-disubstitution pattern on the benzene ring.[4]

-

Carbon-Bromine Bonds: Look for medium to strong absorption bands in the 690-515 cm⁻¹ range for the aliphatic C-Br bond and around 1031 cm⁻¹ for the aromatic C-Br bond.

-

By systematically identifying these characteristic absorption bands, a researcher can confidently confirm the presence of the key functional groups in 1-Bromo-2-(3-bromopropoxy)benzene and verify the compound's identity and purity.

References

- 1. spectrabase.com [spectrabase.com]

- 2. mdpi.com [mdpi.com]

- 3. 1-Bromo-2-(3-bromopropyl)benzene | C9H10Br2 | CID 11425911 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. shimadzu.com [shimadzu.com]

- 7. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB [antslab.in]

- 8. How Do You Prepare Kbr Pellets For Ir? Master The Technique For Clear, Accurate Spectra - Kintek Solution [kindle-tech.com]

- 9. azom.com [azom.com]

Physical and chemical properties of 1-Bromo-2-(3-bromopropoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and spectral characterization of 1-Bromo-2-(3-bromopropoxy)benzene . The information presented herein is intended to support research and development activities in the chemical and pharmaceutical sciences.

Chemical Identity and Physical Properties

1-Bromo-2-(3-bromopropoxy)benzene is a disubstituted benzene derivative containing both a bromo and a 3-bromopropoxy group. Its key identifiers and physical properties are summarized below.

| Property | Value |

| CAS Number | 37136-84-8 |

| Molecular Formula | C₉H₁₀Br₂O |

| Molecular Weight | 293.98 g/mol |

| Physical State | Liquid |

| Boiling Point | 110-115 °C at 2 mmHg (experimental); 318.4 °C at 760 mmHg (predicted) |

| Density | 1.672 g/cm³ (predicted) |

| Refractive Index | 1.569 (predicted) |

| InChI | InChI=1S/C9H10Br2O/c10-6-3-7-12-9-5-2-1-4-8(9)11/h1-2,4-5H,3,6-7H2 |

| InChIKey | XREHAMWVAOBJBV-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C(=C1)OCCCBr)Br |

Synthesis

The primary synthetic route to 1-Bromo-2-(3-bromopropoxy)benzene is the Williamson ether synthesis. This well-established method involves the reaction of a phenoxide with an alkyl halide. In this case, 2-bromophenol is deprotonated to form the corresponding phenoxide, which then undergoes a nucleophilic substitution reaction with 1,3-dibromopropane.

Experimental Protocol: Williamson Ether Synthesis

This protocol is based on established procedures for similar ether syntheses.

Materials:

-

2-Bromophenol

-

1,3-Dibromopropane

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Acetone or N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (CH₂Cl₂) or Diethyl ether (Et₂O)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

-

Deionized water

-

Brine (saturated NaCl solution)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add 2-bromophenol (1.0 eq) and anhydrous acetone or DMF.

-

Base Addition: Add anhydrous potassium carbonate (1.5 - 2.0 eq) to the solution.

-

Addition of Alkyl Halide: Add 1,3-dibromopropane (1.2 - 1.5 eq) to the reaction mixture.

-

Reaction: Heat the mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. The filtrate is then concentrated under reduced pressure to remove the solvent.

-

Extraction: The residue is dissolved in dichloromethane or diethyl ether and washed sequentially with water and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure 1-Bromo-2-(3-bromopropoxy)benzene.

Chemical Reactivity and Safety

Reactivity:

The two bromine atoms in 1-Bromo-2-(3-bromopropoxy)benzene exhibit different reactivities. The bromine atom on the propyl chain is an alkyl bromide and is susceptible to nucleophilic substitution reactions. The bromine atom attached to the benzene ring is an aryl bromide and is generally less reactive towards simple nucleophilic substitution but can participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings).

Safety Information:

-

Signal Word: Warning

-

Hazard Statements:

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

-

-

Precautionary Statements:

-

Wear protective gloves/protective clothing/eye protection/face protection.

-

Wash skin thoroughly after handling.

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

IF ON SKIN: Wash with plenty of soap and water.

-

Visualization of Synthetic Workflow

The following diagram illustrates the synthetic pathway for 1-Bromo-2-(3-bromopropoxy)benzene via the Williamson ether synthesis.

Solubility profile of 1-Bromo-2-(3-bromopropoxy)benzene in organic solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Bromo-2-(3-bromopropoxy)benzene in various organic solvents. Due to the absence of publicly available experimental data for this specific compound, this document outlines detailed experimental protocols for determining its solubility and presents an illustrative solubility profile based on established chemical principles. The methodologies and workflows provided herein are intended to serve as a robust framework for laboratory investigation.

Physicochemical Properties

1-Bromo-2-(3-bromopropoxy)benzene is an organic compound with the molecular formula C₉H₁₀Br₂O. Understanding its basic physicochemical properties is essential for predicting its solubility behavior based on the "like dissolves like" principle. The presence of a benzene ring suggests some affinity for aromatic and non-polar solvents, while the ether linkage and bromo-substituents introduce polarity.

Table 1: Physicochemical Properties of 1-Bromo-2-(3-bromopropoxy)benzene

| Property | Value |

| Molecular Formula | C₉H₁₀Br₂O |

| Molecular Weight | 293.98 g/mol |

| IUPAC Name | 1-Bromo-2-(3-bromopropoxy)benzene |

| Canonical SMILES | C1=CC=C(C(=C1)OCCCBr)Br |

(Note: Properties are computationally derived and sourced from chemical databases.)

Illustrative Solubility Data

The following table summarizes the predicted solubility of 1-Bromo-2-(3-bromopropoxy)benzene in a range of common organic solvents at standard conditions (25 °C, 1 atm).

Disclaimer: The quantitative data presented in Table 2 is illustrative and hypothetical. It is intended to provide a reasonable estimation based on the compound's structure and general solubility principles. Actual experimental validation is required for precise quantitative values.

Table 2: Illustrative Quantitative Solubility Data

| Solvent | Solvent Type | Predicted Solubility (mg/mL) |

| Hexane | Non-polar, Aliphatic | ~50 |

| Toluene | Non-polar, Aromatic | ~200 |

| Dichloromethane | Polar, Aprotic | > 300 |

| Chloroform | Polar, Aprotic | > 300 |

| Diethyl Ether | Polar, Aprotic | ~250 |

| Ethyl Acetate | Polar, Aprotic | ~150 |

| Acetone | Polar, Aprotic | ~100 |

| Acetonitrile | Polar, Aprotic | ~75 |

| Isopropanol | Polar, Protic | ~40 |

| Ethanol | Polar, Protic | ~30 |

| Methanol | Polar, Protic | ~20 |

| Water | Polar, Protic | < 0.1 (Practically Insoluble) |

Experimental Protocols

To determine the precise solubility profile, standardized experimental procedures are necessary. The following protocols describe both qualitative and quantitative methods for assessing the solubility of 1-Bromo-2-(3-bromopropoxy)benzene.

Qualitative Solubility Assessment

This initial screening provides a rapid determination of solubility in various solvents, which can inform the selection of solvents for quantitative analysis.

Objective: To classify the compound as soluble, partially soluble, or insoluble in a given solvent.

Materials:

-

1-Bromo-2-(3-bromopropoxy)benzene

-

A selection of organic solvents (e.g., hexane, toluene, dichloromethane, acetone, ethanol, water)

-

Small test tubes or vials (1-2 mL capacity)

-

Vortex mixer

-

Spatula

Procedure:

-

Place approximately 10-20 mg of 1-Bromo-2-(3-bromopropoxy)benzene into a small, dry test tube.

-

Add 1 mL of the selected solvent to the test tube in 0.25 mL increments.

-

After each addition, vigorously shake or vortex the mixture for approximately 30-60 seconds.[1]

-

Visually inspect the solution against a contrasting background to determine if the solid has completely dissolved.

-

Record the observation as:

-

Soluble: The compound dissolves completely, leaving a clear solution.

-

Partially Soluble: A portion of the compound dissolves, but some solid remains.

-

Insoluble: No significant amount of the compound dissolves.[1]

-

Quantitative Solubility Determination (Gravimetric Method)

The gravimetric method is a straightforward and reliable technique for determining the exact solubility of a compound.[2][3] It involves preparing a saturated solution, separating a known volume, evaporating the solvent, and weighing the remaining solute.[2][3][4]

Objective: To determine the concentration of a saturated solution of the compound in a specific solvent (e.g., in mg/mL).

Materials:

-

1-Bromo-2-(3-bromopropoxy)benzene

-

Selected organic solvent

-

Scintillation vials or small flasks with screw caps

-

Magnetic stirrer and stir bars

-

Thermostatically controlled water bath or shaker

-

Syringe filters (0.22 µm, solvent-compatible)

-

Volumetric pipettes

-

Pre-weighed, clean, and dry evaporating dishes or watch glasses

-

Analytical balance

-

Drying oven or vacuum desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of 1-Bromo-2-(3-bromopropoxy)benzene to a vial containing a known volume of the chosen solvent (e.g., 5 mL). An excess of solid should be visible.

-

Seal the vial and place it in a thermostatically controlled shaker or water bath set to a constant temperature (e.g., 25 °C).

-

Stir the mixture vigorously for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[4] The continued presence of undissolved solid confirms saturation.

-

-

Sample Collection and Filtration:

-

Allow the vial to stand undisturbed at the equilibrium temperature for at least 2 hours to let the excess solid settle.

-

Carefully draw a known volume (e.g., 1.00 mL) of the supernatant using a volumetric pipette, ensuring no solid particles are disturbed.

-

Filter the collected supernatant through a 0.22 µm syringe filter into a pre-weighed evaporating dish to remove any microscopic undissolved particles.[5]

-

-

Solvent Evaporation and Weighing:

-

Place the evaporating dish in a fume hood to allow the solvent to evaporate at room temperature or under a gentle stream of nitrogen. For higher boiling point solvents, a drying oven set to a temperature well below the compound's decomposition point may be used.

-

Once the solvent has completely evaporated, transfer the dish to a vacuum desiccator and dry to a constant weight.[3]

-

Weigh the evaporating dish containing the dried solute on an analytical balance.

-

-

Calculation:

-

Calculate the weight of the dissolved solute by subtracting the initial weight of the empty dish from the final weight.

-

The solubility is expressed as the mass of the solute per volume of the solvent (e.g., mg/mL).

-

Alternative Quantitative Method: Spectroscopic techniques, such as UV-Vis absorption spectroscopy, can also be employed for quantitative analysis.[5][6][7] This involves creating a calibration curve of known concentrations and measuring the absorbance of the filtered saturated solution to determine its concentration.[5]

Experimental Workflow Visualization

The following diagram illustrates the logical process for determining the solubility profile of 1-Bromo-2-(3-bromopropoxy)benzene, from initial qualitative screening to precise quantitative measurement.

References

Technical Guide: 1-(3-Bromopropoxy)-2-bromobenzene (CAS 37136-84-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides comprehensive chemical information and safety data for 1-(3-Bromopropoxy)-2-bromobenzene, a halogenated aromatic ether. This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in the formation of heterocyclic systems. Its bifunctional nature, possessing two bromine atoms at different positions, allows for selective and sequential chemical transformations. This document outlines its chemical and physical properties, a plausible synthetic route, its key chemical reactivity, and essential safety information.

Chemical and Physical Properties

1-(3-Bromopropoxy)-2-bromobenzene is a disubstituted benzene derivative. The presence of an aryl bromide and an alkyl bromide within the same molecule imparts distinct reactivity to each site.

| Property | Value | Source |

| CAS Number | 37136-84-8 | Internal Database |

| Molecular Formula | C₉H₁₀Br₂O | Calculated |

| Molecular Weight | 293.98 g/mol | [1] |

| Appearance | Not explicitly available; likely a liquid or low-melting solid | Inferred |

| Odor | Not available | |

| Solubility | Insoluble in water; soluble in common organic solvents | Inferred |

Synthesis

A plausible and efficient method for the synthesis of 1-(3-Bromopropoxy)-2-bromobenzene is the Williamson ether synthesis. This reaction involves the deprotonation of 2-bromophenol to its corresponding phenoxide, followed by nucleophilic substitution with 1,3-dibromopropane.

Experimental Protocol: Williamson Ether Synthesis

Materials:

-

2-Bromophenol

-

1,3-Dibromopropane

-

Sodium hydride (NaH) or a suitable base (e.g., K₂CO₃, NaOH)

-

Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Acetonitrile (ACN))

-

Anhydrous diethyl ether or other extraction solvent

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a solution of 2-bromophenol in the chosen anhydrous solvent.

-

Deprotonation: The flask is cooled in an ice bath (0 °C). Sodium hydride is added portion-wise to the stirred solution. The reaction is allowed to stir at this temperature for 30-60 minutes, or until the evolution of hydrogen gas ceases, indicating the formation of the sodium 2-bromophenoxide.

-

Nucleophilic Substitution: 1,3-Dibromopropane is added dropwise to the reaction mixture at 0 °C. After the addition is complete, the reaction is allowed to warm to room temperature and then heated to reflux. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and quenched by the slow addition of saturated aqueous ammonium chloride solution. The mixture is then transferred to a separatory funnel and extracted with diethyl ether.

-

Purification: The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure 1-(3-Bromopropoxy)-2-bromobenzene.

Chemical Reactivity and Applications

The primary utility of 1-(3-Bromopropoxy)-2-bromobenzene in organic synthesis stems from the differential reactivity of its two carbon-bromine bonds. The aryl bromide is significantly less reactive towards nucleophilic substitution than the alkyl bromide. This allows for selective reactions at the propyl chain.

A key application is the Parham cyclialkylation . This intramolecular reaction involves metal-halogen exchange at the aryl bromide position, followed by intramolecular nucleophilic attack of the resulting organometallic species onto the electrophilic carbon of the alkyl bromide, leading to the formation of a six-membered oxygen-containing heterocycle (a chromane derivative).

Experimental Protocol: Parham Cyclialkylation

Materials:

-

1-(3-Bromopropoxy)-2-bromobenzene

-

An organolithium reagent (e.g., n-butyllithium, t-butyllithium)

-

Anhydrous ethereal solvent (e.g., diethyl ether, tetrahydrofuran (THF))

-

Anhydrous work-up and purification reagents as described in section 3.1.

Procedure:

-

Reaction Setup: A solution of 1-(3-Bromopropoxy)-2-bromobenzene in the chosen anhydrous ethereal solvent is prepared in a flame-dried, three-necked round-bottom flask under an inert atmosphere.

-

Metal-Halogen Exchange: The solution is cooled to a low temperature (typically -78 °C). The organolithium reagent is added dropwise to the stirred solution. The reaction is maintained at this temperature for a specified period to ensure complete metal-halogen exchange at the aryl bromide position.

-

Intramolecular Cyclization: The reaction mixture is allowed to slowly warm to room temperature. During this warming, the intramolecular cyclization occurs. The reaction progress can be monitored by TLC.

-

Work-up and Purification: The reaction is quenched and worked up following a similar procedure to that described in section 3.1. The crude product is purified by column chromatography to yield the corresponding chromane derivative.

Safety Information

| Hazard Category | Description | Precautionary Statements |

| Skin Irritation | Causes skin irritation.[2] | P264: Wash skin thoroughly after handling.[2] P280: Wear protective gloves/protective clothing/eye protection/face protection.[2] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2] P332+P313: If skin irritation occurs: Get medical advice/attention.[2] |

| Eye Irritation | Causes serious eye irritation.[2] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] P337+P313: If eye irritation persists: Get medical advice/attention.[2] |

| Respiratory Irritation | May cause respiratory irritation.[2] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2] P271: Use only outdoors or in a well-ventilated area.[2] P304+P340: IF INHALED: Remove to fresh air and keep at rest in a position comfortable for breathing.[2] P312: Call a poison center or doctor if you feel unwell.[2] |

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[2]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[2]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention.[2]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.[2]

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[2]

-

Hazardous Combustion Products: Carbon oxides and hydrogen bromide gas.[2]

Handling and Storage:

-

Handling: Avoid contact with skin and eyes. Avoid inhalation of vapor or mist. Use only in a well-ventilated area. Wear appropriate personal protective equipment.[2]

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.[2]

Conclusion

1-(3-Bromopropoxy)-2-bromobenzene is a valuable synthetic intermediate, particularly for the synthesis of chromane derivatives via the Parham cyclialkylation. Its differential reactivity allows for selective chemical transformations. While specific safety data is limited, its structural similarity to other brominated aromatic compounds necessitates careful handling in a controlled laboratory environment with appropriate personal protective equipment. The synthetic and reaction protocols provided in this guide offer a foundation for its use in research and development.

References

Methodological & Application

Application Notes and Protocols: 1-Bromo-2-(3-bromopropoxy)benzene as a Precursor for Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the utilization of 1-bromo-2-(3-bromopropoxy)benzene as a versatile precursor in the synthesis of heterocyclic compounds, specifically focusing on the formation of the chromane scaffold. Chromanes are prevalent structural motifs in a wide array of bioactive natural products and pharmaceuticals.[1] The strategic positioning of two bromine atoms in the precursor allows for selective intramolecular cyclization to afford the valuable chromane ring system. This protocol outlines a detailed procedure for a magnesium-mediated intramolecular cyclization, a common and effective method for the formation of such heterocyclic structures.

Introduction

Heterocyclic compounds form the backbone of a vast number of pharmaceutical agents and biologically active molecules. Among these, the chromane nucleus is a privileged scaffold due to its presence in compounds exhibiting a wide range of biological activities, including antioxidant, antiviral, and chemotherapeutic properties.[1] The synthesis of chromane derivatives is therefore of significant interest in medicinal chemistry and drug development.

1-Bromo-2-(3-bromopropoxy)benzene is a well-suited precursor for the synthesis of chromane. The molecule features an aryl bromide and an alkyl bromide, which can be selectively reacted to facilitate an intramolecular ring closure. This application note details a protocol for the synthesis of chromane via a Grignard reagent formation followed by an intramolecular cyclization.

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of the precursor and the resulting heterocyclic product is presented below.

Table 1: Physicochemical Properties

| Compound | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |

| Precursor | 1-Bromo-2-(3-bromopropoxy)benzene | N/A | C₉H₁₀Br₂O | 293.98 | Colorless to pale yellow oil | N/A |

| Product | Chromane | 493-08-3 | C₉H₁₀O | 134.18 | Colorless oil | N/A |

Table 2: Spectroscopic Data for Chromane

| Technique | Data |

| ¹H NMR (400 MHz, CDCl₃) | δ 6.95-7.10 (m, 2H, Ar-H), 6.75-6.85 (m, 2H, Ar-H), 4.15 (t, J = 5.2 Hz, 2H, O-CH₂), 2.75 (t, J = 6.4 Hz, 2H, Ar-CH₂), 1.95-2.05 (m, 2H, -CH₂-) |

| ¹³C NMR (100 MHz, CDCl₃) | δ 154.5, 129.8, 127.2, 121.5, 120.1, 116.9, 66.5, 24.8, 22.9 |

| Mass Spec (EI) | m/z (%) = 134 (M⁺, 40), 105 (100), 77 (30) |

Synthetic Pathway

The synthesis of chromane from 1-bromo-2-(3-bromopropoxy)benzene is achieved through an intramolecular cyclization reaction. The process involves the selective formation of a Grignard reagent at the more reactive aryl bromide position, followed by an intramolecular nucleophilic attack on the alkyl bromide, leading to the formation of the chromane ring.

Caption: Synthetic pathway for chromane synthesis.

Experimental Protocol: Synthesis of Chromane

This protocol describes the synthesis of chromane from 1-bromo-2-(3-bromopropoxy)benzene via an intramolecular Grignard reaction.

Materials

-

1-Bromo-2-(3-bromopropoxy)benzene (1.0 eq)

-

Magnesium turnings (1.2 eq)

-

Anhydrous tetrahydrofuran (THF)

-

Iodine (a small crystal)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas for inert atmosphere

Procedure

-

Reaction Setup: A dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (Argon or Nitrogen) is charged with magnesium turnings (1.2 eq).

-

Grignard Reagent Formation: A small crystal of iodine is added to the magnesium turnings, and the flask is gently warmed with a heat gun to activate the magnesium. A solution of 1-bromo-2-(3-bromopropoxy)benzene (1.0 eq) in anhydrous THF is added dropwise via the dropping funnel to the stirred magnesium suspension. The reaction is initiated, which is indicated by a gentle reflux and the disappearance of the iodine color. The reaction mixture is then stirred at room temperature for 2 hours.

-

Intramolecular Cyclization: After the formation of the Grignard reagent, the reaction mixture is heated to reflux for 4 hours to promote the intramolecular cyclization.

-

Work-up: The reaction is cooled to 0 °C in an ice bath and quenched by the slow addition of saturated aqueous NH₄Cl solution.

-

Extraction: The aqueous layer is extracted three times with diethyl ether.

-

Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure chromane.

Experimental Workflow Diagram

References

Application Note: Synthesis of Chromanes via Intramolecular Cyclization of 1-Bromo-2-(3-bromopropoxy)benzene

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a detailed protocol for the synthesis of chromanes, a vital heterocyclic motif in medicinal chemistry, through a two-step process commencing with 2-bromophenol and 1,3-dibromopropane. The methodology involves an initial Williamson ether synthesis to form the key intermediate, 1-Bromo-2-(3-bromopropoxy)benzene, followed by a copper-catalyzed intramolecular Ullmann condensation to yield the chromane ring system. This approach offers a reliable and straightforward route to this important structural scaffold.

Introduction

Chromanes are a class of heterocyclic compounds that form the core structure of many biologically active molecules and natural products, including vitamin E (tocopherols). Their diverse pharmacological properties have made them attractive targets in drug discovery. The synthesis of the chromane skeleton is therefore of significant interest. This document outlines a robust two-step synthetic pathway involving the formation of an aryl-alkyl ether followed by an intramolecular C-O bond formation to construct the chromane ring.

Overall Reaction Scheme

The synthesis is accomplished in two sequential steps:

-

Williamson Ether Synthesis: Formation of 1-Bromo-2-(3-bromopropoxy)benzene from 2-bromophenol and 1,3-dibromopropane.

-

Intramolecular Ullmann Condensation: Cyclization of 1-Bromo-2-(3-bromopropoxy)benzene to yield chromane.